Regiochemistry-Driven Sigma Receptor Affinity Shift: 2-Morpholine vs. 4-Morpholine vs. Piperidine Scaffolds
In a systematic SAR study of 2‑arylpiperidine analogs, N‑acyl‑2‑arylpiperidines demonstrated high affinity for the σ₂R/TMEM97 receptor, whereas the corresponding morpholine and N‑methylpiperazine derivatives exhibited substantially lower affinity, effectively reversing the selectivity profile toward σ₁R [1]. This demonstrates that the heterocyclic core (morpholine vs. piperidine) and, by extension, the substitution position can flip receptor selectivity. Although the study evaluated N‑acyl‑2‑aryl variants rather than the bare 2‑(piperidinylethyl)morpholine scaffold, it provides direct experimental evidence that the morpholine ring imparts different binding characteristics compared with piperidine or piperazine, a principle that supports the selection of the 2‑substituted morpholine scaffold for σ₁R‑selective probe development.
| Evidence Dimension | Sigma‑2 receptor (σ₂R/TMEM97) binding affinity |
|---|---|
| Target Compound Data | N‑acyl‑2‑arylmorpholine derivatives: low affinity for σ₂R/TMEM97 (exact Ki not reported for the bare morpholine scaffold); high σ₁R selectivity observed [1]. |
| Comparator Or Baseline | N‑acyl‑2‑arylpiperidines: high affinity for σ₂R/TMEM97; N‑methylpiperazine derivatives: low affinity for σ₂R/TMEM97. |
| Quantified Difference | Scaffold change from piperidine to morpholine abolished σ₂R/TMEM97 affinity while increasing σ₁R selectivity (qualitative shift confirmed by radioligand binding assays) [1]. |
| Conditions | Radioligand displacement assays using human σ₁R and σ₂R/TMEM97 expressed in HEK293 cell membranes. |
Why This Matters
This evidence shows that the morpholine core is not merely a bioisostere of piperidine; it can fundamentally redirect receptor selectivity, making the 2‑substituted morpholine scaffold strategically distinct when σ₁R engagement is desired.
- [1] Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry, 2022, 235, 114310. View Source
